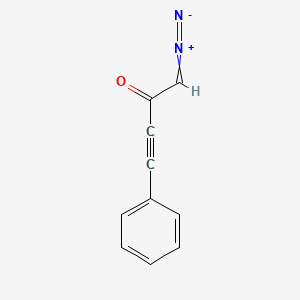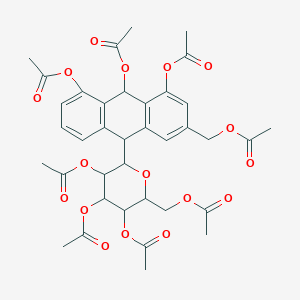
1-Methyl-6-methoxyisoquinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-methoxyisoquinolinol is a chemical compound with the molecular formula C11H11NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a methyl group at the first position and a methoxy group at the sixth position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-6-methoxyisoquinolinol can be synthesized through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-methoxybenzylamine with formaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed coupling reactions. These reactions typically employ ortho-iodobenzaldehyde derivatives and terminal alkynes, followed by cyclization to form the isoquinoline core . The reaction conditions are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-6-methoxyisoquinolinol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroisoquinolines.
Substitution: Halogenated, nitrated, or sulfonated isoquinolines.
Applications De Recherche Scientifique
1-Methyl-6-methoxyisoquinolinol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-6-methoxyisoquinolinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the catabolism of neurotransmitters such as dopamine and serotonin.
Pathways Involved: By inhibiting MAO, this compound increases the levels of neurotransmitters in the brain, which can have neuroprotective and antidepressant effects.
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound of 1-Methyl-6-methoxyisoquinolinol, known for its basicity and stability.
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with significant neuroprotective properties and potential therapeutic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the sixth position enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
140683-35-8 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)
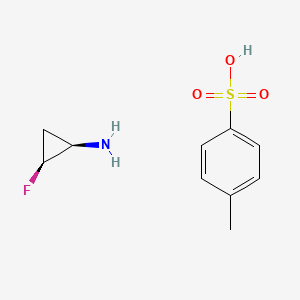


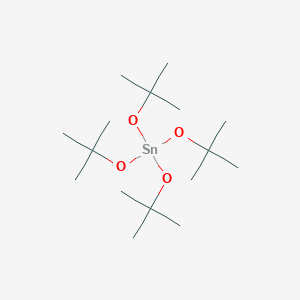
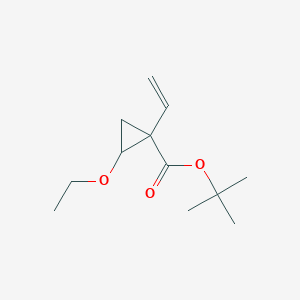

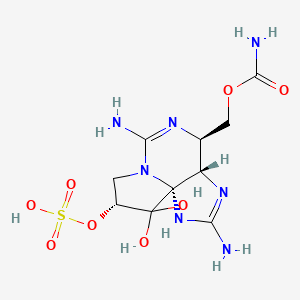
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid](/img/structure/B1146355.png)
